molecular formula C8H6N2O B134649 6-Acetylpicolinonitrile CAS No. 159307-02-5

6-Acetylpicolinonitrile

Cat. No. B134649
M. Wt: 146.15 g/mol
InChI Key: LECIQDJPKUDAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylpicolinonitrile is a chemical compound with the CAS Number: 159307-02-5 and a molecular weight of 146.15 . It is a solid substance and is used as an intermediate in the synthesis of other drugs .


Molecular Structure Analysis

The molecular structure of 6-Acetylpicolinonitrile is represented by the linear formula C8H6N2O . Further details about its molecular structure are not available in the search results.


Chemical Reactions Analysis

While 6-Acetylpicolinonitrile is known to be used in the synthesis of other drugs , specific chemical reactions involving this compound are not provided in the search results.


Physical And Chemical Properties Analysis

6-Acetylpicolinonitrile is a solid substance . It has a molecular weight of 146.15 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Neuroscientific Applications : The use of neurotoxins like 6-hydroxydopamine (6-OHDA) has been critical in understanding the neuroanatomy, neurochemistry, and electrophysiology of mesencephalic dopamine neurons, particularly in the context of Parkinson's disease. This is relevant due to the similarity in the acetyl group component (Schwarting & Huston, 1996).

  • Antioxidant Effects in Pharmaceutical Research : Acetyl-L-carnitine (ALC) has been studied for its antioxidant effects against gamma-irradiation-induced oxidative damage in liver and lung tissue. Such compounds with acetyl groups may offer insights into developing treatments for radiation-induced organ toxicity (Mansour, 2006).

  • Microbial and Enzymatic Studies : Research into acetylornithinase of Escherichia coli has contributed to our understanding of certain acetylamino acids' roles in biochemistry and microbiology, which may have parallels with compounds like 6-Acetylpicolinonitrile (Vogel & Bonner, 1956).

  • Pharmacological Research in Neurodegenerative Diseases : Acetylcorynoline, an alkaloid component with an acetyl group, has been researched for its potential in treating Parkinson's disease due to its effects on dopaminergic neuron degeneration and α-synuclein aggregation (Fu et al., 2014).

  • Cancer Research : The study of histone deacetylase inhibitors (HDAC inhibitors), which often contain acetyl groups, has been significant in cancer research. These inhibitors have shown promise in various human malignancies, revealing the potential therapeutic applications of compounds with acetyl group modifications (Drummond et al., 2005).

Safety And Hazards

6-Acetylpicolinonitrile is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards. The hazard statement H302 is associated with this compound .

Future Directions

Specific future directions for research or applications involving 6-Acetylpicolinonitrile are not provided in the search results. As an intermediate in drug synthesis , its use may continue to evolve with advancements in pharmaceutical research and development.

Relevant Papers While the search results mention that there are peer-reviewed papers related to 6-Acetylpicolinonitrile , specific papers or their content are not provided in the search results. Therefore, a detailed analysis of relevant papers is not possible based on the current information.

properties

IUPAC Name

6-acetylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECIQDJPKUDAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570184
Record name 6-Acetylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetylpicolinonitrile

CAS RN

159307-02-5
Record name 6-Acetylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-acetylpyridine-N-oxide (0.098 mol) in 200 ml of methylene chloride was added dimethylcarbamyl chloride (0.1 mol) and the reaction mixture was allowed to react at room temperature under nitrogen for 24 h. Additional dimethylcarbamyl chloride (0.1 mol) was added followed by cyanotrimethylsilane (0.22 mol), and the resulting mixture was allowed to react at 20° C. for 2 days. An additional 4 ml (0.03 mol) of cyanotrimethylsilane was then added, and the mixture was stirred at room temperature for another 24 hours. A solution of 200 ml of 10% K2CO3 was added to the reaction mixture and the resulting mixture was stirred for 45 min. The aqueous layer was extracted with 100 ml methylene chloride twice, the organic layers were combined and dried (K2CO3). After stripping the solvent, 16.9 g of crude product was isolated. The crude product obtained was chromatographed over Florisil to isolate the desired products and the by-products with elution by the series of solvents: 2-acetyl-6-cyanopyridine (3a) (2 g, 50% CH2 Cl2 /hexane), 2-cyano-6-(1-cyano-1-trimethysilyloxy)ethylpyridine (3b) (0.81 g, CH2Cl2), 2-cyano-6-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine (3c) (1.67 g, 25:72 EtOAc/CH2Cl2), 2-(1-cyano-1-hydroxy)ethylpyridine (3d) (0.42 g, 50:50 EtOAc/CH2Cl2), and 2-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine-1-N-oxide (3e) (1.8 g, EtOAc). The products exhibited the following properties.
Quantity
0.098 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Acetylpicolinonitrile
Reactant of Route 2
Reactant of Route 2
6-Acetylpicolinonitrile
Reactant of Route 3
Reactant of Route 3
6-Acetylpicolinonitrile
Reactant of Route 4
Reactant of Route 4
6-Acetylpicolinonitrile
Reactant of Route 5
Reactant of Route 5
6-Acetylpicolinonitrile
Reactant of Route 6
Reactant of Route 6
6-Acetylpicolinonitrile

Citations

For This Compound
1
Citations
H Wolleb - 2019 - research-collection.ethz.ch
In traditional Chinese medicine, Shi-Hu is an important remedy derived from the stems of the orchid Dendrobium nobile, which is used to nourish the stomach, promote saliva secretion, …
Number of citations: 0 www.research-collection.ethz.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.